molecular formula C25H16N4O2 B5059111 2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one

2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one

Cat. No.: B5059111
M. Wt: 404.4 g/mol
InChI Key: QJFWNRJFSPPHRB-UHFFFAOYSA-N
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Description

2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3-diphenylpyrazole with a suitable chromeno[3,4-d]imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenylpyrazole: A precursor in the synthesis of the target compound.

    Chromeno[3,4-d]imidazole: Another precursor used in the synthesis.

    Other heterocyclic compounds: Such as quinolines, isoquinolines, and benzothiazoles, which share similar structural features.

Uniqueness

2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one is unique due to its combination of the pyrazole and chromeno[3,4-d]imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O2/c30-25-23-22(18-13-7-8-14-20(18)31-25)26-24(27-23)19-15-29(17-11-5-2-6-12-17)28-21(19)16-9-3-1-4-10-16/h1-15H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFWNRJFSPPHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=C(N3)C(=O)OC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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